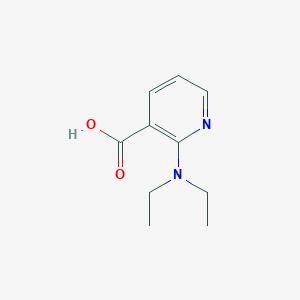

2-(Diethylamino)nicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Diethylamino)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a diethylamino group attached to the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)nicotinic acid typically involves the reaction of nicotinic acid with diethylamine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid catalyst like hydrochloric acid to facilitate the formation of the diethylamino group.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated systems and advanced catalytic techniques can further enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 2-(Diethylamino)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.

Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions, often facilitated by reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted nicotinic acid derivatives.

科学的研究の応用

Pharmacological Applications

1. Cardiovascular Health

2-(Diethylamino)nicotinic acid has been investigated for its lipid-modulating effects. Similar to nicotinic acid, it may help in managing dyslipidemia by increasing high-density lipoprotein (HDL) cholesterol levels while lowering triglycerides and low-density lipoprotein (LDL) cholesterol. Clinical studies have demonstrated that nicotinic acid derivatives can significantly reduce cardiovascular events in patients with low HDL levels .

Case Study:

In a meta-analysis involving patients with coronary heart disease, the administration of nicotinic acid was associated with a reduction in cardiovascular morbidity and mortality rates. The study highlighted that patients receiving nicotinic acid alongside statins showed improved lipid profiles and reduced risk factors for heart disease .

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Canner et al. (1986) | 58 patients | Nicotinic acid + statins | 52% total mortality reduction |

| Carlson et al. (1988) | 276 patients | Nicotinic acid + clofibrate | 29.7% vs. 21.8% total mortality |

2. Diabetes Management

Research indicates that this compound may have a role in managing diabetes by improving insulin sensitivity and lipid metabolism. Its effects on glucose levels are being explored as part of comprehensive diabetes treatment strategies.

Case Study:

A clinical trial assessed the effects of nicotinic acid on insulin sensitivity in patients with type 2 diabetes. Results indicated significant improvements in glycemic control when combined with lifestyle modifications .

Neuroprotective Effects

The compound is also being evaluated for its neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study:

A study focused on the neuroprotective effects of nicotinic acid derivatives demonstrated that these compounds could enhance neuronal survival in models of neurodegeneration, thus suggesting potential therapeutic applications for conditions like Alzheimer's disease .

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in various preclinical studies.

Case Study:

A patent describes the synthesis of aminoalkyl esters of nicotinic acids that possess potent anti-inflammatory and analgesic properties, outperforming traditional analgesics like lidocaine in certain assays .

Summary Table of Applications

作用機序

The mechanism of action of 2-(Diethylamino)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group enhances the compound’s ability to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic regulation.

類似化合物との比較

Nicotinic acid: The parent compound, known for its role in metabolism and as a vitamin B3 precursor.

Nicotinamide: An amide derivative of nicotinic acid, widely used in skincare and as a dietary supplement.

Dihydronicotinamide mononucleotide: A reduced form of nicotinamide mononucleotide, involved in NAD+ biosynthesis.

Uniqueness: 2-(Diethylamino)nicotinic acid stands out due to the presence of the diethylamino group, which imparts unique chemical properties and enhances its potential applications. This modification allows for greater versatility in chemical reactions and expands its utility in various research and industrial contexts.

生物活性

2-(Diethylamino)nicotinic acid, a derivative of nicotinic acid, has garnered attention in recent years for its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 219.26 g/mol

- Structure : Contains a diethylamino group attached to the nicotinic acid moiety, which influences its solubility and interaction with biological targets.

This compound exhibits its biological effects through several mechanisms:

- Receptor Interaction : It primarily interacts with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially impacting cognitive functions and neuroprotection.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, mitigating oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.

- Enzyme Modulation : It can modulate the activity of various enzymes involved in metabolic pathways, affecting cellular metabolism and energy production.

1. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits. A study highlighted its ability to enhance cognitive functions in animal models by modulating nAChR activity, which is crucial for synaptic plasticity and memory formation .

2. Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. In vitro studies have reported significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

3. Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways that lead to cell cycle arrest .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound is well absorbed when administered orally, with peak plasma concentrations achieved within a few hours.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may possess distinct biological activities.

- Elimination : The elimination half-life is relatively short, necessitating multiple doses for sustained effects.

Case Study 1: Neuroprotective Effects in Alzheimer's Disease Models

In a controlled study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in improved cognitive performance and reduced amyloid plaque deposition. This suggests a potential role in delaying the progression of neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, supporting its application as a novel antimicrobial agent .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-(diethylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-12(4-2)9-8(10(13)14)6-5-7-11-9/h5-7H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHPSUKLWQYINO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。